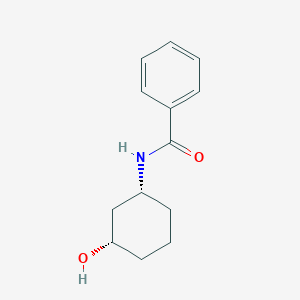

cis-N-(3-Hydroxycyclohexyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

N-[(1R,3S)-3-hydroxycyclohexyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-12-8-4-7-11(9-12)14-13(16)10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2,(H,14,16)/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHCFBWCQDHOMN-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H](C1)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of cis-N-(3-Hydroxycyclohexyl)benzamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized precursors. youtube.com For this compound, the most logical disconnection is at the amide bond. This C-N bond cleavage is a standard retrosynthetic step that simplifies the molecule into two key fragments: a carboxylic acid component and an amine component.

This primary disconnection yields benzoic acid (1) and cis-3-aminocyclohexanol (2) . Benzoic acid is a readily available starting material. The synthetic challenge, therefore, is primarily associated with the stereoselective synthesis of the cis-3-aminocyclohexanol fragment, which contains two stereocenters with a defined cis relationship. Further retrosynthetic analysis of this key intermediate is essential for a complete synthetic plan.

Classical and Modern Approaches to Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is one of the most fundamental and frequently performed reactions in organic and medicinal chemistry. mdpi.comgrowingscience.com A variety of methods exist, ranging from direct condensation to the use of sophisticated coupling reagents. commonorganicchemistry.com

Direct amidation involves the condensation of a carboxylic acid and an amine with the elimination of a water molecule. encyclopedia.pub This approach is highly atom-economical and aligns with the principles of green chemistry. dntb.gov.ua

Thermal Amidation : The most straightforward method is the thermal condensation of benzoic acid and cis-3-aminocyclohexanol. This typically requires high temperatures (often above 160 °C) to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt and to drive off the water byproduct. encyclopedia.pub To facilitate water removal at lower temperatures, a Dean-Stark apparatus or the use of molecular sieves can be employed. mdpi.comencyclopedia.pub

Catalytic Direct Amidation : Modern approaches utilize catalysts to facilitate the direct coupling under milder conditions. Boronic acid derivatives are among the most common catalysts for this transformation. ucl.ac.uk These catalysts activate the carboxylic acid, enabling the reaction to proceed efficiently. The only byproduct in these reactions is water, making them an environmentally benign option. mdpi.com

To avoid the harsh conditions of thermal amidation, a wide array of coupling reagents have been developed to activate the carboxylic acid. These reagents are standard in peptide synthesis and are widely used in medicinal chemistry. ucl.ac.uknih.gov

Carbodiimides (EDC) : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide (B86325) that reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate readily reacts with an amine to form the desired amide. To enhance efficiency and suppress side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. The reaction of the carboxylic acid with EDC in the presence of HOBt generates a reactive HOBt ester, which then smoothly couples with the amine. nih.gov The water-soluble urea (B33335) byproduct of EDC is easily removed during aqueous workup.

Uronium/Guanidinium Salts (HATU) : Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for amide bond formation, especially for coupling challenging or unreactive substrates. growingscience.comnih.gov In a typical procedure, the carboxylic acid is deprotonated by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), and then reacts with HATU to form an activated OAt-ester. growingscience.comcommonorganicchemistry.com This activated ester is then rapidly attacked by the amine to yield the amide product. commonorganicchemistry.com HATU-mediated couplings are known for their high yields, fast reaction times, and low rates of racemization. fishersci.co.uk

Interactive Table: Comparison of Common Amide Coupling Conditions

| Reagent/Method | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Thermal Amidation | High temperature (>160°C), water removal encyclopedia.pub | Atom economical, no reagents needed | Harsh conditions, limited substrate scope encyclopedia.pub |

| EDC/HOBt | Aprotic solvent (DMF, DCM), RT nih.gov | Good yields, water-soluble byproduct | Potential for racemization |

| HATU/DIPEA | Aprotic solvent (DMF), 0°C to RT growingscience.comfishersci.co.uk | High efficiency, fast, low racemization fishersci.co.uk | Higher cost, stoichiometric byproducts ucl.ac.uk |

Stereoselective Synthesis of the cis-3-Hydroxycyclohexyl Moiety

Diastereoselective methods aim to produce the cis isomer preferentially over the trans isomer.

Reduction of β-Enaminoketones : A reported method for synthesizing both cis- and trans-3-aminocyclohexanols involves the reduction of β-enaminoketones. nih.gov For this specific target, the synthesis would begin with a 1,3-cyclohexanedione. Condensation with a suitable amine (e.g., benzylamine) yields a β-enaminoketone. Subsequent reduction, for instance using sodium in an alcohol solvent, can reduce both the ketone and the enamine double bond. This reduction often proceeds with some level of diastereoselectivity, and in certain cases, the cis and trans products can be separated by chromatography. nih.gov

Catalytic Hydrogenation : Another potential route involves the catalytic hydrogenation of a 3-aminophenol (B1664112) derivative. The hydrogenation of the aromatic ring can be directed by the existing functional group. Depending on the catalyst (e.g., Rhodium on carbon, Ruthenium) and conditions (pressure, solvent, additives), the hydrogenation can favor the formation of the cis isomer.

For the synthesis of a single enantiomer of this compound, an enantioselective synthesis of the aminocyclohexanol intermediate is required.

Chiral Pool Synthesis : A common strategy is to start from a readily available chiral molecule, known as the chiral pool. For example, amino acids like D-serine have been utilized as chiral templates to synthesize related structures such as enantiopure cis- and trans-3-hydroxypipecolic acids. nih.govresearchgate.net A similar strategy could be envisioned where the stereocenters of a chiral starting material are elaborated into the desired cis-3-aminocyclohexanol scaffold.

Asymmetric Catalysis : Modern synthetic chemistry offers powerful tools for asymmetric catalysis. An enantioselective reduction of a prochiral 3-aminocyclohexenone or a related substrate using a chiral catalyst (e.g., a Noyori-type hydrogenation catalyst) could establish the stereocenters in a single, highly controlled step. While specific examples for this exact substrate are not prevalent, the principle is widely applied in the synthesis of chiral alcohols and amines. Organocatalysis has also emerged as a powerful method for the enantioselective synthesis of substituted cyclohexanes. semanticscholar.org For instance, palladium-catalyzed asymmetric allylic alkylation has been used to create chiral tertiary alcohols in cyclic systems, a strategy that could be adapted to generate precursors for the target molecule. nih.gov

Derivatization Strategies of this compound

Modification of the Benzoyl Moiety

The benzoyl group serves as a versatile scaffold for introducing a variety of substituents, which can modulate the electronic and steric properties of the molecule. These modifications can be broadly categorized into electrophilic aromatic substitution reactions and nucleophilic acyl substitution.

Electrophilic aromatic substitution reactions on the phenyl ring can introduce a range of functional groups. The amide group is an ortho-, para-directing group, although its activating or deactivating nature can be influenced by reaction conditions. Typical transformations include:

Halogenation: Introduction of chloro, bromo, or iodo substituents onto the aromatic ring can be achieved using appropriate halogenating agents and a Lewis acid catalyst.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group, which can subsequently be reduced to an amino group, providing a handle for further functionalization. researchgate.net

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, further extending the carbon framework of the molecule.

Nucleophilic acyl substitution at the carbonyl carbon of the amide is another key transformation. While amides are generally less reactive than acid chlorides or esters, they can undergo reaction with strong nucleophiles. researchgate.net For instance, reduction of the amide carbonyl can yield the corresponding amine. Alternatively, activation of the amide, for example with triflic anhydride, can facilitate nucleophilic attack. organic-chemistry.orgnih.gov

Table 1: Potential Modifications of the Benzoyl Moiety

| Reaction Type | Reagents and Conditions | Potential Products |

| Halogenation | X₂, Lewis Acid (e.g., FeX₃) | Halogenated benzoyl derivatives |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted benzoyl derivatives |

| Reduction of Nitro Group | H₂, Pd/C or Sn/HCl | Amino-substituted benzoyl derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-substituted benzoyl derivatives |

| Amide Reduction | LiAlH₄ or other reducing agents | Benzylimino-cyclohexanol derivatives |

Transformations of the Hydroxycyclohexyl Group

The secondary hydroxyl group on the cyclohexane (B81311) ring is a prime target for a variety of chemical transformations, enabling the introduction of diverse functionalities.

Oxidation: Oxidation of the secondary alcohol can yield the corresponding cyclohexanone (B45756) derivative. Common oxidizing agents for this transformation include pyridinium (B92312) chlorochromate (PCC), Swern oxidation reagents, or Dess-Martin periodinane. This ketone can then serve as a precursor for further reactions, such as reductive amination.

Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers. Esterification can be achieved by reacting the alcohol with an acyl chloride or a carboxylic acid under appropriate conditions (e.g., using a carbodiimide coupling agent). Etherification, such as the Williamson ether synthesis, involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Conversion to an Amino Group: The hydroxyl group can be converted into an amino group, a common strategy in medicinal chemistry to introduce a basic center. This can be achieved through a two-step process involving conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an azide (B81097) (e.g., sodium azide) and subsequent reduction to the amine.

Table 2: Potential Transformations of the Hydroxycyclohexyl Group

| Reaction Type | Reagents and Conditions | Potential Products |

| Oxidation | PCC, CH₂Cl₂ | cis-N-(3-Oxocyclohexyl)benzamide |

| Esterification | RCOCl, Pyridine | cis-3-(Benzoylamino)cyclohexyl esters |

| Etherification | NaH, R-X | cis-N-(3-Alkoxycyclohexyl)benzamides |

| Conversion to Azide | 1. TsCl, Pyridine 2. NaN₃, DMF | cis-N-(3-Azidocyclohexyl)benzamide |

| Reduction of Azide | H₂, Pd/C or LiAlH₄ | cis-N-(3-Aminocyclohexyl)benzamide |

N-Substituent Variational Studies

The amide nitrogen in this compound is a secondary amide, allowing for the introduction of a substituent on the nitrogen atom. N-alkylation and N-arylation are common strategies to explore the structure-activity relationships of benzamide-containing compounds. nih.gov

N-Alkylation: The secondary amide can be N-alkylated using various methods. wikipedia.org A common approach involves deprotonation of the amide with a strong base to form the corresponding amidate anion, which is then reacted with an alkyl halide. wikipedia.org Alternatively, reductive amination protocols can be employed. Catalytic N-alkylation of amides with alcohols has also been reported as an efficient method. nih.govresearchgate.netrsc.org

N-Arylation: The introduction of an aryl group on the amide nitrogen can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Reductive Functionalization: Recent advances have shown that secondary amides can undergo reductive functionalization, where the amide is partially reduced and then reacted with a nucleophile in a one-pot procedure to yield a substituted amine. organic-chemistry.orgnih.govnih.govfrontiersin.orgresearchgate.net This allows for the introduction of a wide variety of substituents at the nitrogen and/or the adjacent carbon.

Table 3: Potential N-Substituent Variations

| Reaction Type | Reagents and Conditions | Potential Products |

| N-Alkylation | NaH, R-X | cis-N-Alkyl-N-(3-hydroxycyclohexyl)benzamides |

| N-Alkylation with Alcohols | Catalyst (e.g., Cobalt-nanoparticles), Alcohol | cis-N-Alkyl-N-(3-hydroxycyclohexyl)benzamides |

| N-Arylation | Pd or Cu catalyst, Aryl halide, Base | cis-N-Aryl-N-(3-hydroxycyclohexyl)benzamides |

| Reductive Functionalization | Tf₂O, Et₃SiH, Nucleophile | Variously substituted N-(3-hydroxycyclohexyl)benzylamines |

Advanced Structural Characterization and Elucidation

Spectroscopic Analysis for Definitive Structure Assignment

Spectroscopic techniques are fundamental in determining the connectivity and chemical environment of atoms within a molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of cis-N-(3-Hydroxycyclohexyl)benzamide, distinct signals would be expected for the protons of the benzoyl group and the cis-3-hydroxycyclohexyl moiety. The aromatic protons on the benzene (B151609) ring would typically appear in the downfield region, generally between δ 7.4 and 7.8 ppm. The proton attached to the nitrogen of the amide (N-H) would likely present as a broad singlet. The protons on the cyclohexyl ring would resonate in the more upfield region, with their chemical shifts and multiplicities being highly dependent on their stereochemical environment (axial vs. equatorial). The proton on the carbon bearing the hydroxyl group (CH-OH) and the proton on the carbon attached to the amide nitrogen (CH-N) would be key diagnostic signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For comparison, in the related compound N-cyclohexylbenzamide, carbon signals for the cyclohexyl ring appear between approximately δ 25.0 and 48.1 ppm. researchgate.netnih.gov For this compound, the carbonyl carbon (C=O) of the amide would be the most downfield signal, typically above δ 167 ppm. The aromatic carbons would generate signals in the δ 126-135 ppm range. The carbons of the cyclohexyl ring would appear further upfield, with the carbon attached to the hydroxyl group (C-OH) and the carbon attached to the nitrogen (C-N) having characteristic chemical shifts influenced by these heteroatoms.

Interactive NMR Data Table (Hypothetical Resonances based on Related Structures)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~168 |

| Aromatic (C₆H₅) | ~7.4-7.8 | ~126-135 |

| Amide (N-H) | Broad, variable | - |

| Cyclohexyl (CH-N) | Multiplet | ~50-60 |

| Cyclohexyl (CH-OH) | Multiplet | ~65-75 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying the functional groups present in a molecule.

The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3300-3500 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the secondary amide would also appear in this region, typically around 3300 cm⁻¹. The carbonyl (C=O) stretching of the amide group (Amide I band) is a strong, sharp absorption expected around 1630-1660 cm⁻¹. The N-H bending (Amide II band) would be observed near 1550 cm⁻¹. For the parent compound, benzamide (B126), characteristic IR absorptions are well-documented. scbt.com

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

Interactive Vibrational Spectroscopy Data Table

| Functional Group | Expected IR Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Hydroxyl (O-H) | 3300-3500 (broad) | Stretching |

| Amide (N-H) | ~3300 (medium) | Stretching |

| Aromatic (C-H) | ~3000-3100 | Stretching |

| Aliphatic (C-H) | ~2850-2950 | Stretching |

| Amide Carbonyl (C=O) | ~1630-1660 (strong) | Amide I Stretching |

| Amide (N-H) Bend | ~1550 (strong) | Amide II Bending |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For this compound, the expected monoisotopic mass is 219.1259 g/mol for the neutral molecule [M]. In techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) of 220.1332. The high precision of this measurement (typically to four decimal places) would confirm the molecular formula as C₁₃H₁₇NO₂.

X-ray Crystallography for Solid-State Conformation and Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful crystal structure analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. Crucially, it would confirm the cis stereochemistry of the substituents on the cyclohexyl ring, showing the relative positions of the benzamide and hydroxyl groups. It would also reveal the conformation of the cyclohexyl ring (e.g., chair, boat, or twist-boat) and the packing of the molecules in the crystal lattice, including any intermolecular hydrogen bonding involving the amide and hydroxyl groups. While the crystal structure for the target compound is not found in the searched literature, studies on similar benzamide derivatives show that hydrogen bonding plays a significant role in their supramolecular assembly.

Chiroptical Spectroscopy for Absolute Configuration Determination

This compound is a chiral molecule. Chiroptical techniques, such as circular dichroism (CD) spectroscopy, are used to study chiral molecules and can be used to determine their absolute configuration. If the compound were resolved into its individual enantiomers, their CD spectra would be mirror images. By comparing experimental CD spectra with those predicted by quantum chemical calculations for a specific enantiomer (e.g., (1R,3S) or (1S,3R)), the absolute configuration of the enantiomers could be determined. No chiroptical data for this compound is currently available in the surveyed literature.

Conformational Analysis and Stereochemical Impact Studies

Conformational Preferences of the Cyclohexyl Ring

The cyclohexane (B81311) ring is not a static, planar entity. To alleviate angle and torsional strain, it adopts several puckered conformations, the most stable of which is the chair conformation. In this arrangement, the carbon-carbon bond angles are approximately 109.5°, and all hydrogen atoms on adjacent carbons are staggered, minimizing torsional strain. fiveable.me The chair conformation can undergo a "ring flip" to an alternative chair conformation, a process that involves passing through higher-energy transition states such as the boat and twist-boat conformations.

For a substituted cyclohexane like cis-N-(3-Hydroxycyclohexyl)benzamide, the substituents can occupy either axial (perpendicular to the ring's average plane) or equatorial (in the approximate plane of the ring) positions. The relative stability of the two possible chair conformations is dictated by the steric bulk of the substituents. Generally, conformations with bulky substituents in the equatorial position are favored to minimize steric hindrance, particularly 1,3-diaxial interactions. libretexts.org

In the case of this compound, the two substituents are the hydroxyl (-OH) group and the benzamido (-NHCOPh) group. In a cis-1,3-disubstituted cyclohexane, one substituent will be in an axial position and the other in an equatorial position, or vice versa. Through a ring flip, the axial substituent becomes equatorial, and the equatorial substituent becomes axial. The equilibrium between these two chair conformations will favor the one where the larger group occupies the more spacious equatorial position. The benzamido group is significantly larger than the hydroxyl group. Therefore, the conformational equilibrium is expected to strongly favor the chair conformation where the benzamido group is equatorial and the hydroxyl group is axial.

| Conformer | Substituent Positions | Relative Stability |

| Chair 1 | 1-Benzamido (equatorial), 3-Hydroxyl (axial) | More Stable |

| Chair 2 | 1-Benzamido (axial), 3-Hydroxyl (equatorial) | Less Stable |

| Boat/Twist-Boat | - | High Energy Intermediates |

This table illustrates the expected conformational preferences for this compound based on general principles of cyclohexane stereochemistry.

Intra- and Intermolecular Interactions Influencing Conformation

The conformational preferences of this compound are not solely governed by steric bulk; a complex interplay of intra- and intermolecular interactions also plays a crucial role. These non-covalent forces, particularly hydrogen bonding, can significantly influence the stability of different conformers.

Intramolecular Hydrogen Bonding: The presence of both a hydroxyl group (a hydrogen bond donor) and an amide group (containing both a hydrogen bond donor in the N-H and a hydrogen bond acceptor in the C=O) within the same molecule raises the possibility of intramolecular hydrogen bonding. In the less sterically favored conformation where the hydroxyl group is equatorial and the benzamido group is axial, the proximity of these groups might allow for the formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen of the benzamide (B126). However, the energetic penalty of placing the bulky benzamido group in an axial position would likely outweigh the stabilization gained from such an interaction. In the more stable diequatorial-like arrangement that would be adopted in a twist-boat conformation, or the favored chair form with an equatorial benzamido group and an axial hydroxyl group, the distance and orientation between the hydroxyl and benzamido groups may not be optimal for strong intramolecular hydrogen bonding.

| Interaction Type | Potential Groups Involved | Influence on Conformation |

| Intramolecular H-Bond | -OH (donor) and C=O (acceptor) | Potentially stabilizes less sterically favored conformers. |

| Intermolecular H-Bond | -NH (donor) and C=O (acceptor) | Promotes formation of dimers or chains in the solid state. |

| Intermolecular H-Bond | -OH (donor) and C=O (acceptor) | Contributes to the overall crystal packing and stability. |

| Intermolecular H-Bond | -OH (donor) and -OH (acceptor) | Can lead to the formation of hydrogen-bonded networks. |

| van der Waals Forces | Phenyl ring and cyclohexyl ring | Contribute to the overall packing efficiency. |

This table summarizes the key non-covalent interactions that are expected to influence the conformation of this compound.

Spectroscopic and Computational Approaches to Conformational Dynamics

The dynamic nature of the conformational equilibrium in this compound can be investigated using a combination of spectroscopic techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying conformational isomers that are in rapid equilibrium. At room temperature, the rate of ring flipping in cyclohexanes is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. However, by lowering the temperature, it is often possible to slow down the interconversion to a point where distinct signals for each conformer can be observed. The relative integrals of these signals can be used to determine the equilibrium constant and thus the free energy difference between the conformers. The chemical shifts and coupling constants of the ring protons, particularly the proton attached to the carbon bearing the substituent, are sensitive to their axial or equatorial orientation and can provide detailed structural information. For this compound, low-temperature 1H and 13C NMR would be expected to show two sets of signals corresponding to the two chair conformers, with the set corresponding to the equatorial-benzamido conformer being significantly more intense.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for probing hydrogen bonding. The stretching frequency of the O-H and N-H bonds is sensitive to their involvement in hydrogen bonds. A free (non-hydrogen-bonded) O-H stretch typically appears as a sharp band around 3600 cm-1, while a hydrogen-bonded O-H stretch is broader and shifted to a lower frequency (typically 3200-3500 cm-1). Similarly, the N-H stretch of the amide group is also affected by hydrogen bonding. By analyzing the IR spectrum in different solvents (polar vs. non-polar) or as a function of concentration, it is possible to distinguish between intra- and intermolecular hydrogen bonding.

Computational Chemistry: In the absence of direct experimental data, computational methods such as Density Functional Theory (DFT) and molecular mechanics can provide valuable insights into the conformational landscape of this compound. unar.ac.id By performing a conformational search, it is possible to identify the low-energy conformers and calculate their relative energies, geometries, and vibrational frequencies. These calculations can predict the preferred chair conformation, estimate the energy barrier for ring flipping, and model the potential for intramolecular hydrogen bonding. The calculated NMR chemical shifts and IR frequencies can also be compared with experimental data (if available) to validate the computational model.

| Technique | Information Obtained | Expected Findings for this compound |

| NMR Spectroscopy | Conformational equilibrium, relative populations of conformers, structural details. | Averaged signals at room temperature; distinct signals for two chair conformers at low temperature, with the equatorial-benzamido conformer predominating. |

| IR Spectroscopy | Presence and nature of hydrogen bonding (intra- vs. intermolecular). | Broad O-H and N-H stretching bands in the solid state, indicative of extensive intermolecular hydrogen bonding. |

| Computational Chemistry | Relative energies of conformers, transition state energies, optimized geometries, predicted spectroscopic data. | Confirmation that the chair conformation with an equatorial benzamido group is the most stable. |

This table outlines the primary experimental and computational methods for studying the conformational dynamics of this compound and the expected outcomes.

Influence of cis-Stereochemistry on Molecular Architecture and Properties

This defined molecular architecture affects several key properties:

Crystal Packing: The defined shape and the specific location of hydrogen bond donors and acceptors in the most stable conformer will dictate how the molecules pack in the solid state. This can affect crystal density, melting point, and polymorphism. The ability to form strong intermolecular hydrogen bonds is a key factor in determining the crystal lattice energy. nih.govnih.gov

Reactivity: The stereochemical arrangement can influence the reactivity of the functional groups. For example, the accessibility of the hydroxyl group for a reaction could be different depending on whether it is in an axial or equatorial position.

In essence, the cis-stereochemistry acts as a key architectural element, pre-organizing the molecule into a limited set of conformations and thereby influencing its interactions with its environment and its macroscopic properties.

Computational and Theoretical Chemistry Investigations

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These studies can elucidate reactivity, stability, and the nature of chemical bonds, providing a foundation for more complex simulations. For a molecule like cis-N-(3-Hydroxycyclohexyl)benzamide, quantum mechanical calculations, such as Density Functional Theory (DFT), would be employed to determine key electronic properties. These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a critical parameter, as it provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity. The electrostatic potential map is invaluable for identifying the electron-rich and electron-poor regions of the molecule, which are crucial for predicting non-covalent interactions with a biological target.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov This method is pivotal in drug discovery for screening virtual libraries of compounds against a specific target and for elucidating the molecular basis of ligand-receptor binding. In the context of this compound and its analogs, molecular docking studies would be performed to predict their binding affinity and mode of interaction with a chosen biological target.

For instance, studies on other benzamide (B126) derivatives have successfully used molecular docking to understand their inhibitory activities. nih.govmdpi.comnih.gov In a typical docking protocol, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The small molecule, in this case, an analog of this compound, is then placed in the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, typically in units of kcal/mol. The results of molecular docking can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the stability of the ligand-receptor complex. benthamdirect.com

Below is a hypothetical data table illustrating the kind of results that would be generated from a molecular docking study of this compound analogs against a hypothetical protein target.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Analog A | -8.5 | TYR123, SER154, PHE256 | SER154 (hydroxyl), TYR123 (backbone carbonyl) |

| Analog B | -7.9 | TYR123, LEU250, PHE256 | TYR123 (backbone carbonyl) |

| Analog C | -9.2 | TYR123, SER154, ARG290 | SER154 (hydroxyl), ARG290 (side chain) |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the conformational changes and stability of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of the particles in the system vary with time.

For this compound, an MD simulation would typically start with the best-docked pose of the molecule in the active site of the target protein. The system would be solvated in a box of water molecules and ions to mimic physiological conditions. The simulation would then be run for a period of nanoseconds to microseconds. Analysis of the MD trajectory can provide valuable information on the stability of the ligand's binding mode, the flexibility of the protein and ligand, and the role of water molecules in the binding interface. Root Mean Square Deviation (RMSD) of the ligand and protein atoms is often calculated to assess the stability of the simulation.

Structure-Based Design Principles for Analog Generation

The insights gained from quantum mechanical studies, molecular docking, and molecular dynamics simulations form the basis of structure-based drug design. benthamdirect.com This approach uses the three-dimensional structural information of the ligand-receptor complex to guide the design of new, more potent, and selective analogs.

For example, if a molecular docking study of this compound revealed an unoccupied hydrophobic pocket in the binding site of the target protein, a medicinal chemist could design an analog with a hydrophobic substituent at the appropriate position on the cyclohexyl or benzamide ring to fill this pocket and enhance binding affinity. Similarly, if a hydrogen bond donor or acceptor on the ligand is not forming a favorable interaction, it could be replaced or repositioned to optimize the hydrogen bond network with the protein. This iterative process of computational analysis followed by chemical synthesis and biological testing is a cornerstone of modern drug discovery. acs.org The goal is to establish a clear structure-activity relationship (SAR), where the effect of specific structural modifications on the biological activity of the compound is understood. benthamdirect.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlating Structural Features with Biological Activities (In Vitro Assays)

The biological activity of a compound is intrinsically linked to its chemical structure. For benzamide (B126) derivatives, modifications to the benzoyl and the N-substituted moieties can dramatically influence their interaction with various biological targets.

Cholinesterases:

Benzamide and its derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of the neurotransmitter acetylcholine. wikipedia.org The inhibition of these enzymes is a key therapeutic strategy for conditions such as Alzheimer's disease. nih.gov

Studies on a series of benzamide and picolinamide (B142947) derivatives have revealed that the position of substituents on the benzamide scaffold significantly impacts their inhibitory activity and selectivity. For instance, in a series of benzamide derivatives containing a dimethylamine (B145610) side chain, the position of this side chain markedly influenced the inhibitory activity against both AChE and BChE. tandfonline.comnih.govresearchgate.net Specifically, para-substituted derivatives showed more potent inhibition and higher selectivity for AChE over BChE compared to their meta- or ortho-substituted counterparts. researchgate.net Furthermore, replacing the benzamide core with a picolinamide (a pyridine-containing analog) led to enhanced AChE inhibitory potency. tandfonline.comnih.gov

In another study, N-arylmethylamide derivatives were synthesized and evaluated as cholinesterase inhibitors. researchgate.net These studies found that certain derivatives exhibited moderate to potent inhibitory activity against both AChE and BuChE. researchgate.net For example, one compound with a specific substitution pattern showed the best inhibitory activity against BuChE, while another was identified as a potent dual inhibitor of both enzymes. researchgate.net The replacement of an ester linker with a more metabolically stable amide linker in N-benzylpiperidine derivatives has also been explored, leading to compounds with significant AChE inhibitory activity. nih.govresearch-nexus.net

The structure-activity relationships of chalcone-based Mannich bases, which can be considered distant analogs, also provide insights. These studies indicated that replacing a benzamide group with other functionalities like ethyl ester or acid groups resulted in decreased AChE inhibition. nih.gov

Lipoxygenase:

Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov Inhibition of these enzymes is a target for anti-inflammatory therapies. While direct data for cis-N-(3-Hydroxycyclohexyl)benzamide is unavailable, studies on related structures provide some clues. For instance, N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides, which contain an amide-like sulfonamide group, have been evaluated for lipoxygenase inhibition. nih.gov Certain derivatives in this series showed decent inhibitory potential against lipoxygenase. nih.gov In another study on indole (B1671886) derivatives, the replacement of a carbonyl group at the indole 3-position with an amide was found to be unfavorable for 15-lipoxygenase-1 inhibition. acs.org

Table 1: Cholinesterase Inhibitory Activity of Representative Benzamide and Picolinamide Derivatives

| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity (BChE/AChE) |

|---|---|---|---|

| 7a (picolinamide derivative) | 2.49 ± 0.19 | >247.5 | >99.40 |

| 22j (N-arylmethylamide) | 6.52 | 0.46 | 0.07 |

| 22c (N-arylmethylamide) | 1.11 | 1.14 | 1.03 |

| 28 (N-benzylpiperidine carboxamide) | 0.41 ± 1.25 | - | - |

| 20 (N-benzylpiperidine carboxamide) | 5.94 ± 1.08 | - | - |

Data sourced from multiple studies for illustrative purposes of related compound classes. tandfonline.comresearchgate.netnih.gov

Heat Shock Protein 90 (Hsp90):

Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are implicated in cancer. researchgate.net Benzamide-containing compounds have been identified as Hsp90 inhibitors. researchgate.netresearchgate.net For example, a series of resorcinol-based N-benzyl benzamide derivatives were designed and synthesized as potent Hsp90 inhibitors. nih.gov One compound from this series, 30f , exhibited significant Hsp90α inhibitory activity with an IC₅₀ value of 5.3 nM and showed excellent growth inhibition against non-small cell lung cancer cells. nih.gov The structure-activity relationship studies of these inhibitors highlight the importance of the resorcinol (B1680541) and benzamide moieties for binding to the N-terminal ATP-binding pocket of Hsp90. researchgate.netnih.gov

B-Raf Kinase:

The B-Raf kinase is a key component of the MAPK signaling pathway, and its mutations are frequently found in various cancers. nih.gov Several benzamide-containing scaffolds have been developed as B-Raf inhibitors. nih.govnih.gov For instance, a series of imidazo[1,2-a]pyridin-6-yl-benzamide analogs were designed as inhibitors of the B-RAFV600E mutant. nih.gov Structure-activity relationship studies on N-(thiophen-2-yl) benzamide derivatives also led to the identification of potent B-RAFV600E inhibitors. nih.gov In the development of B-Raf kinase inhibitors, a scaffold hopping strategy was employed to replace a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold with thienopyrimidine and thienopyridine scaffolds, while retaining the key 3-trifluoromethyl substituted benzamide pharmacophore for hydrophobic interactions. lookchem.com

TRPML Ion Channels:

Transient Receptor Potential Mucolipin (TRPML) channels are cation channels primarily located in late endosomes and lysosomes. google.com While specific data for this compound is not available, a patent for heterocyclic TRPML1 agonists includes various benzamide derivatives, suggesting that this chemical class can interact with TRPML channels. google.com Other studies on benzamide derivatives have shown their activity as blockers of other ion channels, such as the Kv1.3 potassium channel, indicating the potential for this scaffold to modulate ion channel function. nih.govresearchgate.net

Sigma-2 Receptor:

The sigma-2 receptor is a potential target for cancer therapeutics and diagnostics. While direct binding data for the title compound is absent, research on related structures is informative. For example, benzamide derivatives have been explored as ligands for this receptor.

Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt):

RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells and is a target for autoimmune diseases. There is no direct evidence linking this compound to RORγt modulation.

Benzamide derivatives have been explored for a wide range of other pharmacological activities. For example, certain benzamide derivatives have been synthesized and evaluated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a target for pain therapeutics. nih.gov Additionally, some benzamide derivatives have shown potential as tyrosine kinase inhibitors. mdpi.com

Stereoisomeric Effects on Biological Activity and Selectivity

Stereochemistry is a critical determinant of biological activity, as different isomers of a molecule can have vastly different interactions with chiral biological targets like enzymes and receptors. solubilityofthings.comresearchgate.net The this compound molecule has two stereocenters, leading to the possibility of multiple stereoisomers.

While specific studies on the stereoisomers of this compound are not available, research on related chiral compounds underscores the importance of stereochemistry. For example, in a study of nature-inspired 3-Br-acivicin isomers and their derivatives, only the (5S, αS) isomers displayed significant antiplasmodial activity, highlighting a clear stereochemical preference for biological effect. nih.gov This difference in activity was attributed to stereoselective uptake and target binding. nih.gov

In another example involving cyclohexylamine (B46788) derivatives, the formation of a specific diastereomer with a cis-attachment of the cyclohexyl ring was observed to be stereospecific. researchgate.net The subsequent biological evaluation of these derivatives for properties like analgesic and antidepressant activity suggests that the spatial arrangement of the cyclohexyl ring is crucial for their pharmacological profile. researchgate.netepa.gov For benzamide derivatives that block the Kv1.3 ion channel, trans isomers displayed moderate selectivity for binding to Kv1.3 over other related channels. nih.govresearchgate.net

These examples strongly suggest that the cis and trans isomers of N-(3-Hydroxycyclohexyl)benzamide, as well as their respective enantiomers, would likely exhibit different biological activities and selectivities for any given target.

Impact of Substituent Modifications on In Vitro ADME Properties (e.g., Microsomal Stability, pH-Dependent Solubility)

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. These properties can be significantly influenced by modifications to the chemical structure.

Microsomal Stability:

The metabolic stability of a compound, often assessed through in vitro microsomal stability assays, is a key parameter. For benzamide derivatives, structural modifications can have a profound impact. For instance, replacing an ester linker with a more stable amide linker in a series of N-benzylpiperidine derivatives was a deliberate strategy to improve metabolic stability. nih.gov In another example, the introduction of a 1,2,4-triazolopyridine motif in place of an imidazopyridine ring in a series of inhibitors was shown to improve metabolic stability in human liver microsomes by blocking a site of metabolism. niper.gov.in

pH-Dependent Solubility:

The solubility of a compound, particularly its pH-dependent profile, affects its absorption and formulation. Benzamide itself has low water solubility. solubilityofthings.comwikipedia.org The introduction of ionizable groups, such as the dimethylamine side chain in the cholinesterase inhibitors previously mentioned, would be expected to increase aqueous solubility, particularly at lower pH values where the amine is protonated. The log P values for a series of benzamide and picolinamide derivatives were found to be in a range suggesting they could be sufficiently lipophilic to cross the blood-brain barrier. tandfonline.com The solubility of benzamide is higher in polar organic solvents like ethanol (B145695) and methanol. solubilityofthings.com

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to identify novel chemical entities with improved properties while retaining the desired biological activity. niper.gov.innih.gov

Scaffold Hopping:

This strategy involves replacing the core structure (scaffold) of a molecule. nih.govchemrxiv.org For example, in the development of B-Raf kinase inhibitors, a pyrazolo[1,5-a]pyrimidine scaffold was successfully replaced with thienopyrimidine and thienopyridine scaffolds. lookchem.com Another example is the scaffold hopping from N-benzyl-3,4,5-trimethoxyaniline to generate 5,6,7-trimethoxyflavan derivatives as potential anticancer agents. nih.gov In the context of M1 positive allosteric modulators, a scaffold hopping exercise led to the discovery of a novel sp³-rich chemotype with an N-cyclopentyl pyrazole (B372694) core. acs.org These examples demonstrate that the benzamide or related amide-containing structures can be part of either the starting point or the resulting novel scaffold in such design strategies.

Bioisosteric Replacement:

Bioisosterism involves the substitution of a functional group with another that has similar physical or chemical properties, leading to similar biological activity. nih.govdrughunter.comnih.govresearchgate.net The amide bond in the benzamide scaffold is a common subject for bioisosteric replacement to improve properties like metabolic stability. For example, heterocycles such as triazoles, imidazoles, and oxadiazoles (B1248032) are recognized as non-classical bioisosteres of the amide group. nih.govdrughunter.com In a study on benzamide analogs as potential anthelmintics, various bioisosteric replacements for the amide group, including ester, thioamide, and triazole, were explored. nih.gov The replacement of an ester with an amide is another common bioisosteric switch, as seen in the development of N-benzylpiperidine carboxamide cholinesterase inhibitors from an ester-containing lead compound. nih.gov

Applications in Chemical Research and Beyond Non Clinical

cis-N-(3-Hydroxycyclohexyl)benzamide as a Synthetic Intermediate

The structure of this compound makes it a valuable intermediate in organic synthesis. The presence of a secondary hydroxyl group and an amide linkage provides two reactive sites that can be further functionalized to create a variety of derivatives. This versatility allows chemists to use it as a building block for more complex molecules. google.com

The synthesis of this compound itself is a multi-step process that showcases fundamental organic reactions. A common synthetic route involves the reduction of a nitro group to an amine, followed by an amidation reaction. This process is outlined in the table below.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Reduction of Nitro Group | 3-Nitrocyclohexanol, Hydrogen gas, Palladium catalyst | 3-Hydroxycyclohexylamine |

| 2 | Amidation | 3-Hydroxycyclohexylamine, Benzoyl chloride, Triethylamine (base) | This compound |

This synthetic pathway highlights the compound's role as a product of a specific reaction sequence, and in turn, its potential as a starting material for further chemical transformations. For instance, the hydroxyl group can undergo esterification or etherification, while the amide N-H bond can be subjected to various substitution reactions, leading to a diverse range of new chemical entities with potentially unique properties. While specific industrial-scale applications of this exact intermediate are not widely documented in public literature, patents for related N-cyclohexyl benzamide (B126) derivatives describe similar synthetic strategies, underscoring the importance of this class of compounds as intermediates in the creation of novel therapeutic agents. google.com

Utilization as a Molecular Probe for Biological Target Elucidation

While direct evidence of this compound being used as a molecular probe is not prevalent in current scientific literature, its structural class, N-substituted benzamides, has been investigated for interactions with various biological targets. Molecular probes are essential tools in chemical biology for identifying and characterizing the biological targets of small molecules.

Patents for structurally similar cyclohexyl benzamide compounds indicate their potential as agonists for G-protein coupled receptors (GPCRs), such as GPR142, which is a target for the treatment of type 2 diabetes. google.comnih.gov This suggests that derivatives of this compound could be synthesized and utilized in screening assays to identify new modulators of this and other receptors. The development of such probes would be instrumental in elucidating the physiological roles of these targets and in the validation of new therapeutic strategies.

Role as a Scaffold for Library Synthesis and Early-Stage Drug Discovery Efforts

In modern drug discovery, the use of molecular scaffolds to generate large collections of related compounds, known as chemical libraries, is a cornerstone of identifying new drug candidates. The core structure of this compound, with its defined stereochemistry and multiple points for diversification, makes it a suitable candidate for a scaffold in library synthesis.

The general approach to using a scaffold like this compound in library synthesis is to systematically introduce a variety of chemical groups at its reactive sites. This process, often automated, can rapidly generate thousands of distinct compounds. These libraries can then be screened against a wide array of biological targets to identify "hits"—compounds that exhibit a desired biological activity.

The following table illustrates how the this compound scaffold could be theoretically diversified:

| Scaffold Position | Potential Modifications | Resulting Functionality |

| 3-Hydroxy group | Acylation, Alkylation, Esterification | Ethers, Esters |

| Amide N-H | Alkylation, Arylation | N-substituted amides |

| Benzene (B151609) ring | Electrophilic Aromatic Substitution | Substituted aromatic rings |

Patents have been filed for libraries of N-cyclohexyl benzamide derivatives, demonstrating their importance in early-stage drug discovery. google.comnih.gov These patents cover a range of substitutions on both the cyclohexyl and benzamide moieties, highlighting the modular nature of this scaffold. The aim of such libraries is to explore the structure-activity relationship (SAR) and to identify compounds with optimal potency, selectivity, and pharmacokinetic properties for further development as therapeutic agents.

Potential in Material Science or other Non-Biological Applications

Beyond the biological realm, the structural characteristics of this compound suggest potential applications in material science. The presence of both a hydrogen bond donor (N-H) and acceptor (C=O and O-H) in the molecule allows for the formation of ordered supramolecular structures through hydrogen bonding.

The ability of benzamide derivatives to form intermolecular hydrogen bonds can lead to the creation of self-assembling materials with defined architectures, such as chains or sheets. These organized structures can impart unique properties to the bulk material, such as altered melting points, solubility, and mechanical strength. While specific research into the material science applications of this compound is not yet available, the broader class of benzamides is known to be incorporated into polymeric materials. google.com The rigid benzene ring and the flexible cyclohexyl group could lead to polymers with interesting thermal and mechanical properties. Further research in this area could uncover novel applications for this compound in the development of new functional materials.

Advanced Analytical Method Development for the Compound and Its Analogs

Chromatographic Separation Techniques (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of cis-N-(3-Hydroxycyclohexyl)benzamide and its related compounds. The separation principle relies on the differential partitioning of analytes between a stationary phase and a mobile phase. msu.edu The development of a successful HPLC method involves careful selection of both phases to exploit subtle differences in the physicochemical properties of the isomers and analogs.

For separating the cis and trans isomers of N-(3-Hydroxycyclohexyl)benzamide, adsorption HPLC using a polar stationary phase (normal-phase chromatography) is highly effective. msu.edu The polarity difference between the cis and trans isomers, arising from the spatial orientation of the hydroxyl and benzamide (B126) groups, dictates their retention behavior. The isomer that can interact more strongly with the polar stationary phase, such as silica, will have a longer retention time. msu.edu Modifying the mobile phase, for instance by altering the ratio of non-polar solvents like hexanes and more polar solvents like dichloromethane, can optimize the separation by changing the elution strength. msu.edu

The presence of two chiral centers in this compound (at carbons 1 and 3 of the cyclohexane (B81311) ring) means the compound can exist as a pair of enantiomers. Chiral HPLC is essential for resolving these enantiomers. This is typically achieved using a chiral stationary phase (CSP). These specialized columns contain a chiral selector that transiently forms diastereomeric complexes with the enantiomers, leading to different retention times. For related chiral benzamides and cyclic structures, polysaccharide-based CSPs are common. beilstein-journals.org The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol), and the use of acidic or basic additives can significantly influence enantioseparation. beilstein-journals.org

A versatile HPLC system for separating various benzamide derivatives might employ a C8 or C18 reversed-phase column with a gradient elution. nih.gov This approach separates compounds based on their hydrophobicity. A gradient system, where the mobile phase composition changes over time (e.g., from a higher concentration of aqueous buffer to a higher concentration of acetonitrile), is effective for analyzing mixtures with a wide range of polarities. nih.gov

Table 1: Illustrative HPLC Parameters for Separation of Benzamide Analogs This table provides example conditions based on methods developed for related compounds and general chromatographic principles.

| Parameter | Stationary Phase | Mobile Phase | Detection | Application |

| Isomer Separation | Silica Gel (Normal Phase) | Dichloromethane/Hexane (1:1, v/v) | UV (e.g., 254 nm) | Separation of cis and trans diastereomers. msu.edu |

| Enantiomer Separation | Chiral Stationary Phase (e.g., polysaccharide-based) | Hexane/Isopropanol with acidic modifier (e.g., 0.1% TFA) | UV or Circular Dichroism (CD) | Resolution of (1R,3S) and (1S,3R) enantiomers. beilstein-journals.org |

| Analog Screening | C8 or C18 (Reversed Phase) | Gradient: Water (with 0.1% Formic Acid) and Acetonitrile | UV (e.g., 254 nm) | General analysis of a mixture of related benzamide analogs. nih.gov |

Advanced Hyphenated Techniques (e.g., LC-HRMS/MS)

To achieve higher sensitivity and structural confirmation, HPLC systems are often coupled with mass spectrometers, a technique known as liquid chromatography-mass spectrometry (LC-MS). For unambiguous identification, high-resolution mass spectrometry (HRMS) is particularly powerful. nih.gov Ultra-high-performance liquid chromatography (UHPLC) is frequently paired with HRMS (UHPLC-HRMS) to combine the high separation efficiency of UHPLC with the powerful qualitative ability of HRMS. nih.gov

HRMS instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometers, provide highly accurate mass measurements. nih.gov This allows for the determination of the elemental composition of the parent ion of this compound and its analogs, greatly enhancing confidence in their identification. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS or MS²) provides further structural information through fragmentation analysis. chemguide.co.uk In this process, the molecular ion of the target compound is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are detected. researchgate.net The fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation would likely occur at several key locations:

Amide Bond Cleavage: A common fragmentation pathway for amides involves the cleavage of the amide bond, which could yield ions corresponding to the benzoyl group ([C₆H₅CO]⁺, m/z 105) and the 3-aminocyclohexanol (B121133) moiety. libretexts.org

Cyclohexane Ring Fragmentation: The cyclohexane ring can undergo fragmentation, often losing neutral molecules like ethene (C₂H₄). docbrown.info The loss of water (H₂O) from the hydroxyl group is also a probable fragmentation pathway. libretexts.org

McLafferty Rearrangement: Primary amides can exhibit a base peak resulting from the McLafferty rearrangement, although this is more characteristic of linear alkyl chains. libretexts.org

This combination of chromatographic separation with high-resolution mass analysis and fragmentation data (LC-HRMS/MS) is indispensable for identifying unknown metabolites or degradation products in complex biological or environmental samples. nih.govnih.gov

Table 2: Predicted HRMS/MS Fragmentation Profile for this compound (C₁₃H₁₇NO₂) Molecular Weight: 219.1259 g/mol. The m/z values are monoisotopic.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Origin of Fragment |

| [M+H]⁺ 220.1332 | 202.1226 | H₂O | Loss of water from the hydroxylated cyclohexane ring. |

| [M+H]⁺ 220.1332 | 122.0600 | C₆H₁₀O | Loss of the hydroxycyclohexene group after rearrangement. |

| [M+H]⁺ 220.1332 | 105.0335 | C₆H₁₂NO | Formation of the benzoyl cation. libretexts.org |

| [M+H]⁺ 220.1332 | 77.0386 | C₇H₁₂NO | Formation of the phenyl cation from the benzoyl group. |

Method Validation for Quantitative and Qualitative Analysis in Research Matrices

For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. youtube.com Method validation establishes the performance characteristics of the procedure and ensures the generation of accurate and reproducible data, which is critical when analyzing research matrices such as plasma, cell lysates, or reaction mixtures. nih.govnih.gov The validation is typically performed in accordance with guidelines from bodies like the International Council for Harmonisation (ICH). scispace.com

Quantitative Validation Parameters:

Linearity and Range: This parameter assesses the method's ability to produce test results that are directly proportional to the analyte concentration within a specific range. youtube.com A calibration curve is generated by analyzing standards at several concentration levels, and the linearity is typically confirmed by a correlation coefficient (r²) value greater than 0.99. nih.gov

Accuracy: Accuracy measures the closeness of the experimental value to the true value. It is determined by analyzing samples with known concentrations (quality control samples) and calculating the percent recovery. youtube.com

Precision: Precision reflects the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision), which assesses variability within the same day, and intermediate precision (inter-day precision), which assesses variability on different days. nih.gov Precision is expressed as the relative standard deviation (%RSD), which should typically be below 15%. youtube.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. youtube.com

Qualitative Validation Parameters:

Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. scispace.comsciencepublishinggroup.com In HPLC, this is demonstrated by the absence of interfering peaks at the retention time of the analyte and by achieving baseline resolution between adjacent peaks. nih.gov

Resolution (Rs): In chromatography, resolution quantifies the degree of separation between two adjacent peaks. A resolution value of 1.5 or greater indicates baseline separation, which is crucial for accurate identification and quantification. nih.gov

The validation process ensures that the developed analytical method is robust, reliable, and fit-for-purpose for the qualitative identification and/or quantitative measurement of this compound in specific research contexts. sciencepublishinggroup.com

Table 3: Summary of Key Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Purpose | Typical Acceptance Criteria |

| Linearity | Demonstrate a proportional response to concentration. | Correlation coefficient (r²) > 0.99. nih.gov |

| Accuracy | Measure agreement with the true value. | Recovery typically within 85-115% of nominal value. nih.gov |

| Precision (%RSD) | Measure the variability of repeated measurements. | Intra- and Inter-day RSD ≤ 15% (≤ 20% at LOQ). youtube.com |

| Selectivity | Ensure no interference from matrix components. | No significant interfering peaks at the analyte's retention time. scispace.com |

| LOQ | Define the lower limit for reliable quantification. | Analyte response is identifiable, discrete, and reproducible with precision and accuracy within limits (e.g., %RSD < 20%). youtube.com |

| Resolution (Rs) | Confirm separation from adjacent peaks. | Rs ≥ 1.5 for baseline separation. nih.gov |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The synthesis of amide bonds is a cornerstone of organic and medicinal chemistry. rsc.org Future research will likely focus on moving beyond traditional methods, such as the coupling of carboxylic acids and amines with stoichiometric reagents, which can be inefficient and generate significant waste. rsc.orgyoutube.com The exploration of novel catalytic systems presents a significant opportunity. For instance, methods involving the N-alkylation of primary amides with alcohols, facilitated by cobalt-nanocatalysts or manganese complexes, offer a more atom-economical and environmentally friendly approach. rsc.orgrsc.org These "borrowing hydrogen" or "hydrogen auto-transfer" strategies use the alcohol as an alkylating agent, with water as the primary byproduct, representing a green alternative to conventional methods. rsc.orgrsc.org

Enzymatic synthesis is another burgeoning field that could be applied to cis-N-(3-Hydroxycyclohexyl)benzamide. The use of biocatalysts, such as Candida antarctica lipase (B570770) B, for amidation reactions in greener solvents like cyclopentyl methyl ether, provides a highly efficient and sustainable pathway. nih.gov Research could focus on optimizing an enzymatic route to synthesize the target compound, potentially offering high stereoselectivity and milder reaction conditions.

A comparison of potential synthetic approaches is summarized below:

| Synthetic Method | Key Features | Potential Advantages for Synthesis | Relevant Research Focus |

| Conventional Amidation | Reaction of activated carboxylic acids (e.g., acid chlorides) with amines. nih.govajchem-a.com | Well-established and versatile. | Optimization to reduce waste and harsh reagents. |

| Catalytic N-Alkylation | Transition metal-catalyzed reaction of amides with alcohols. rsc.org | High atom economy, forms water as the main byproduct. rsc.org | Development of specific catalysts (e.g., Co, Mn) for the cyclohexyl moiety. rsc.orgrsc.org |

| Enzymatic Synthesis | Use of lipases or other enzymes as biocatalysts. nih.gov | High selectivity, mild conditions, environmentally benign. nih.gov | Screening for enzymes that accept 3-aminocyclohexanol (B121133) and benzoic acid derivatives as substrates. |

| Solvent-Free Synthesis | Reactions conducted without a solvent, often with thermal or mechanical energy. youtube.com | Reduced solvent waste, potential for simplified purification. youtube.com | Investigating the feasibility of a solvent-free reaction between benzoyl derivatives and cis-3-aminocyclohexanol. |

Deeper Understanding of Stereoisomeric Influence on Biological Systems

For N-(3-Hydroxycyclohexyl)benzamide, the cis and trans diastereomers represent distinct chemical entities. Future research must involve the separation of these isomers and the independent evaluation of their biological activities. The stereochemical configuration of the hydroxyl and benzamide (B126) groups on the cyclohexane (B81311) ring is crucial in how the molecule interacts with biological macromolecules like proteins and enzymes. researchgate.net It is known that for many classes of compounds, stereochemistry drives potency and pharmacokinetics. nih.gov For example, the S-isomer of the drug methyldopa (B1676449) is an effective antihypertensive agent, whereas the R-isomer of penicillamine (B1679230) is highly toxic. biomedgrid.com A focused investigation into how the cis configuration of this compound specifically influences its interactions within a biological system, compared to its trans counterpart, is a vital area of future study.

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools for predicting molecular properties and interactions, thereby accelerating research and reducing reliance on costly and time-consuming laboratory experiments. mdpi.com For this compound, advanced computational modeling can provide significant insights. Molecular docking studies can be employed to predict how the molecule binds to potential biological targets, such as enzymes or receptors. ajchem-a.commdpi.com These simulations can help identify likely protein partners and elucidate the specific molecular interactions—like hydrogen bonds and hydrophobic contacts—that stabilize the complex.

Quantum chemistry computations, such as those using the COSMO-RS approach, can predict the solubility of the compound in various solvents, including environmentally friendly "green" solvents. mdpi.com This is crucial for developing formulations and designing sustainable purification processes. Furthermore, computational models can predict key physicochemical properties relevant to a molecule's behavior in biological systems.

The following table presents key computed properties for a related compound, providing a framework for the type of data that would be essential for this compound.

| Property Name | Property Value (Example) | Significance in Predictive Research |

| Molecular Weight | 219.28 g/mol nih.gov | Influences diffusion and transport across membranes. |

| XLogP3-AA | 1.5 nih.gov | Predicts lipophilicity and membrane permeability. |

| Hydrogen Bond Donor Count | 2 nih.gov | Indicates potential for hydrogen bonding with biological targets. |

| Hydrogen Bond Acceptor Count | 2 nih.gov | Indicates potential for hydrogen bonding with biological targets. |

| Topological Polar Surface Area | 63.3 Ų nih.gov | Correlates with drug transport and bioavailability. |

Integration into Complex Chemical Biology Systems

Chemical biology seeks to use chemical tools to study and manipulate biological systems. This compound and its derivatives could be developed as chemical probes to investigate specific biological pathways. For instance, related benzamide riboside compounds act as prodrugs that, once inside a cell, are converted into analogues of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD). nih.gov These analogues can then inhibit key enzymes like inosine (B1671953) monophosphate dehydrogenase (IMPDH), leading to cytotoxic effects in cancer cells by depleting GTP pools. nih.gov

Future research could explore whether this compound or a modified version could function similarly as a prodrug. This would involve investigating its uptake by cells, its metabolic fate, and its ability to be converted into an active inhibitor of a specific cellular target. nih.gov Such studies would integrate synthetic chemistry, biochemistry, and cell biology to understand the compound's mechanism of action at a systems level.

Sustainable Synthesis and Green Chemistry Considerations

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly integral to chemical research and manufacturing. chemmethod.com Future work on this compound should prioritize the development of sustainable synthetic protocols.

This involves several key strategies:

Use of Greener Solvents: Research into solvents like 4-formylomorpholine (4FM) or aqueous binary mixtures can replace more hazardous solvents such as DMSO and DMF. mdpi.com

Catalysis over Stoichiometric Reagents: Employing catalytic methods, including those using earth-abundant metals like cobalt or manganese, minimizes waste compared to traditional methods that require stoichiometric amounts of activating agents. rsc.orgrsc.org

Improving Atom Economy: Designing synthetic pathways where the maximum number of atoms from the reactants are incorporated into the final product is a core tenet of green chemistry. rsc.org The "borrowing hydrogen" strategy is a prime example of a highly atom-economical reaction. rsc.org

Renewable Feedstocks: While not immediately applicable to the benzamide moiety, future derivatives could potentially incorporate components derived from renewable bio-based resources. rsc.org

The development of a truly green synthesis for this compound would not only be an academic achievement but would also make any potential future applications of the compound more economically and environmentally viable. chemmethod.com

Q & A

Q. Q. What in silico tools predict off-target effects of cis-N-(3-Hydroxycyclohexyl)benzamide in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.